3-(1-Piperazinyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C10H15N3O2S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-2-9(8-10)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H2,11,14,15) |
InChI Key |
QTLFQMTUPVNBOL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent in several studies:
- Antimicrobial Activity : Research indicates that 3-(1-Piperazinyl)benzenesulfonamide exhibits antimicrobial properties against various bacterial strains. For instance, modifications to the piperazine moiety can enhance its efficacy against multidrug-resistant organisms like Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Inhibition of Carbonic Anhydrase : The compound has been investigated for its ability to inhibit carbonic anhydrase enzymes, which are crucial in physiological processes such as acid-base balance and respiration. Studies suggest that structural modifications can significantly influence the selectivity and potency against different isoforms of carbonic anhydrase .
Cancer Research
This compound derivatives have been explored for their anticancer properties:
- Growth Inhibition Studies : In vitro screening against human cancer cell lines has demonstrated that certain derivatives can inhibit cell proliferation effectively. For example, compounds modified with specific substituents showed enhanced cytotoxicity against pancreatic cancer cell lines .
- Mechanistic Insights : Investigations into the binding mechanisms of these compounds with target proteins have revealed their potential as inhibitors of protein-protein interactions critical in cancer progression .
Case Study 1: Antimicrobial Efficacy
A series of benzenesulfonamide derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the piperazine ring significantly increased the minimum inhibitory concentration (MIC) values, suggesting enhanced antibacterial activity .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Effective |
| Compound B | 1.0 | Moderate |
| Compound C | 0.25 | Highly Effective |
Case Study 2: Anticancer Activity
A focused library of piperazine-based compounds was screened against various cancer cell lines. Modifications led to several compounds exhibiting promising activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MiaPaCa2 | 5.0 |
| Compound E | BxPC3 | 10.0 |
| Compound F | PANC-1 | 7.5 |
These findings highlight the importance of structural optimization in enhancing biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 3-(1-Piperazinyl)benzenesulfonamide
Notes:
- *Ki values for 5-HT6 antagonists are derived from radioligand binding assays .
- ML-184’s molecular weight is 470.628 g/mol, with logP = 2.29, indicating moderate lipophilicity .
Key Differences in Activity and Selectivity
Substituent Effects on 5-HT6 Receptor Affinity
- SB-399885 vs. SB-258585 : Both are 5-HT6 antagonists, but SB-399885’s 3,5-dichloro and 2-methoxy groups confer higher potency (Ki = 0.9 nM) compared to SB-258585’s 4-iodo and 4-methoxy substituents (Ki = 1.3 nM) . Chlorine atoms likely enhance hydrophobic interactions with the receptor’s binding pocket.
Off-Target Interactions
- ML-184: Despite structural similarities (benzenesulfonamide + piperazine), this compound acts as a GPR55 agonist rather than a 5-HT6 ligand. The 2,3-dimethylphenyl group on the piperazine ring likely redirects selectivity toward GPR55, a cannabinoid-related receptor .
Physicochemical and Pharmacokinetic Comparisons
Preparation Methods
Reaction Mechanism and Substrate Design
The most widely documented method for synthesizing 3-(1-piperazinyl)benzenesulfonamide involves nucleophilic aromatic substitution (NAS) of a halogenated benzenesulfonamide precursor with piperazine. The reaction typically employs 3-chlorobenzenesulfonamide as the substrate, where the chlorine atom at the meta position undergoes displacement by the nitrogen nucleophile of piperazine.
The electron-withdrawing sulfonamide group (-SO₂NH₂) activates the benzene ring, directing electrophilic substitution to the meta position. Piperazine, a strong nucleophile, facilitates the substitution under elevated temperatures (100–130°C) in solvent-free conditions or with polar aprotic solvents such as toluene or xylene.
Key Reaction Parameters:
-
Molar Ratio: A 2:1 to 4:1 excess of piperazine relative to the halogenated substrate ensures complete conversion.
-
Additives: Ethylene glycol (0.5–5 wt%) accelerates the reaction by stabilizing intermediates and reducing side reactions.
-
Temperature: Optimal yields are achieved at 100–130°C, balancing reaction rate and thermal decomposition risks.
Work-up and Isolation
Post-reaction, the crude mixture is treated with water to remove unreacted piperazine, followed by acidification with hydrochloric acid to precipitate the product as a hydrochloride salt. Recrystallization from ethanol or aqueous methanol yields pure this compound with reported efficiencies exceeding 70%.
Alternative Synthetic Approaches
Coupling Agent-Mediated Synthesis
Recent advancements explore carbodiimide-based coupling agents for attaching piperazine to sulfonamide precursors. A study leveraging ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate demonstrated the utility of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in forming stable amide intermediates, which are subsequently functionalized. While this method is more complex, it offers precise control over regioselectivity for derivatives requiring additional substituents.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| NAS (Solvent-Free) | 100–130°C, 2–4 h, ethylene glycol | 70–85% | High scalability, minimal solvent waste | Requires high-temperature tolerance |
| NAS (Polar Solvent) | Toluene/xylene, 12–24 h | 60–75% | Controlled reaction kinetics | Longer duration, solvent recovery |
| EDCI/HOBt Coupling | RT to 40°C, 48 h | 50–65% | Regioselective functionalization | Costly reagents, multi-step process |
Optimization and Scale-Up Challenges
Solvent Selection and Green Chemistry
Transitioning to solvent-free systems or biodegradable solvents (e.g., cyclopentyl methyl ether) aligns with green chemistry principles. The patent US5861511A highlights ethylene glycol’s dual role as a reaction medium and catalyst, reducing environmental impact.
Purity and Analytical Validation
Single-crystal X-ray diffraction and Hirshfeld surface analysis, as applied in analogous benzenesulfonamide syntheses, confirm structural integrity and intermolecular interactions. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity for pharmaceutical applications.
Q & A
Q. What computational tools are recommended for predicting off-target interactions?
- Methodological Answer : Use SwissTargetPrediction or SEA Search to identify potential off-targets (e.g., dopamine D receptors). Molecular dynamics simulations (GROMACS) assess binding mode stability. Experimental validation via radioligand displacement assays (e.g., -spiperone for D) resolves false positives .
Safety & Handling
Q. What safety protocols are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
